molecular formula C6H5N5 B13095545 2-(1H-1,2,4-Triazol-3-yl)pyrimidine

2-(1H-1,2,4-Triazol-3-yl)pyrimidine

Cat. No.: B13095545
M. Wt: 147.14 g/mol
InChI Key: JYMKNRXYRVQXCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,2,4-Triazol-3-yl)pyrimidine: is a heterocyclic compound that features both a triazole and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,2,4-Triazol-3-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with 1,2,4-triazole in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-1,2,4-Triazol-3-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or triazole rings .

Scientific Research Applications

Chemistry: 2-(1H-1,2,4-Triazol-3-yl)pyrimidine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for therapeutic development .

Medicine: Its ability to interact with biological targets makes it a valuable scaffold for drug design .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its properties make it suitable for use in pesticides and as a component in advanced materials .

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-Triazol-3-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit the activity of certain kinases and proteases, which are involved in various disease pathways. The binding of the compound to these targets can disrupt their normal function, leading to therapeutic effects .

Comparison with Similar Compounds

  • 2-(1H-1,2,4-Triazol-3-yl)pyridine
  • 1,2,4-Triazole
  • Pyrimidine derivatives

Comparison: 2-(1H-1,2,4-Triazol-3-yl)pyrimidine is unique due to the presence of both triazole and pyrimidine rings in its structure. This dual-ring system provides enhanced binding affinity and specificity for biological targets compared to compounds with only one of these rings. Additionally, the compound’s versatility in undergoing various chemical reactions makes it a valuable tool in synthetic chemistry .

Properties

Molecular Formula

C6H5N5

Molecular Weight

147.14 g/mol

IUPAC Name

2-(1H-1,2,4-triazol-5-yl)pyrimidine

InChI

InChI=1S/C6H5N5/c1-2-7-5(8-3-1)6-9-4-10-11-6/h1-4H,(H,9,10,11)

InChI Key

JYMKNRXYRVQXCV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=NC=NN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.